Home > Products > Screening Compounds P30390 > Capmatinib Hydrochloride
Capmatinib Hydrochloride - 1865733-40-9

Capmatinib Hydrochloride

Catalog Number: EVT-8952552
CAS Number: 1865733-40-9
Molecular Formula: C23H21Cl2FN6O2
Molecular Weight: 503.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Capmatinib Hydrochloride is the hydrochloride salt form of capmatinib, an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Capmatinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
See also: Capmatinib (has active moiety).
Source and Classification

Capmatinib hydrochloride is classified as a Type Ib tyrosine kinase inhibitor. Its development began in 2011, and it has shown significant efficacy against MET-driven tumors. The drug is synthesized through a multi-step chemical process that involves various organic reactions to achieve its complex structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of capmatinib hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of intermediate compounds through various organic reactions including alkylation and cyclization.
  2. Key Reactions: The synthesis utilizes techniques such as asymmetric hydrogen transfer and Mitsunobu reactions to introduce chiral centers and functional groups necessary for biological activity.
  3. Crystallization: The final product is crystallized from suitable solvents to obtain pure capmatinib hydrochloride, which is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry .
Molecular Structure Analysis

Structure and Data

Capmatinib hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is C23H17FN6O2ClHH2OC_{23}H_{17}FN_{6}O\cdot 2ClH\cdot H_{2}O. Key features include:

  • Core Structure: The compound contains an imidazo[1,2-b][1,2,4]triazin moiety which is crucial for its interaction with the MET kinase.
  • Chirality: The presence of chiral centers contributes to its specificity as a MET inhibitor.

The three-dimensional conformation of capmatinib allows it to effectively bind to the ATP site of the MET kinase .

Chemical Reactions Analysis

Reactions and Technical Details

Capmatinib hydrochloride undergoes several chemical reactions during its synthesis:

  1. Asymmetric Hydrogen Transfer: This reaction is used to create chiral centers in the molecule.
  2. Mitsunobu Reaction: Employed for coupling different components while maintaining stereochemistry.
  3. Crystallization: Post-synthesis purification through crystallization allows for the isolation of the hydrochloride form, essential for its pharmaceutical application .
Mechanism of Action

Process and Data

Capmatinib functions as a selective inhibitor of the MET receptor tyrosine kinase. Its mechanism involves:

  • Binding Affinity: Capmatinib binds to the ATP-binding site of the MET kinase with high affinity (IC50 values ranging from 0.13 nM to 0.7 nM in cellular assays), effectively blocking its phosphorylation and subsequent signaling pathways that promote tumor growth .
  • Inhibition of Downstream Signaling: By inhibiting MET activation, capmatinib disrupts signaling cascades involved in cell proliferation and survival, particularly in cancers characterized by MET dysregulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Capmatinib hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 460.38 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications .
Applications

Scientific Uses

Capmatinib hydrochloride is primarily used in oncology for treating patients with advanced non-small cell lung cancer harboring MET exon 14 mutations. Its applications include:

  • Clinical Trials: Ongoing studies are evaluating its efficacy in combination therapies against other solid tumors exhibiting MET dysregulation.
  • Biomarker Development: Capmatinib's approval was accompanied by the FoundationOne CDx assay, which helps identify patients who may benefit from this targeted therapy .
Introduction to Capmatinib Hydrochloride in Targeted Cancer Therapeutics

Historical Development and Rationale for Mesenchymal-Epithelial Transition-Targeted Therapy

The discovery of capmatinib hydrochloride (chemical name: 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide hydrochloride) emerged from efforts to target oncogenic drivers in non-small cell lung cancer. Capmatinib was first identified in 2011 as a potent, selective mesenchymal-epithelial transition inhibitor through high-throughput screening and structure-based design [1] [7]. This development addressed an urgent need for therapies targeting mesenchymal-epithelial transition dysregulation, observed in 3–4% of non-small cell lung cancer cases as exon 14 skipping mutations and in 1–21% as gene amplification [5] [7]. The rationale stemmed from mesenchymal-epithelial transition's role in promoting invasive growth programs—including cell proliferation, survival, and metastasis—via aberrant signaling through phosphoinositide 3-kinase/protein kinase B, rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase, and signal transducer and activator of transcription 3 pathways [1] [9].

Preclinical studies demonstrated capmatinib's 10,000-fold selectivity for mesenchymal-epithelial transition over other kinases and its ability to suppress hepatocyte growth factor-mediated phosphorylation in mesenchymal-epithelial transition-dependent tumor models [1] [7]. Early-phase trials established 400 mg twice daily as the recommended dose, achieving sufficient target inhibition with manageable toxicity [1]. The accelerated United States Food and Drug Administration approval in May 2020 and European Medicines Agency approval in September 2022 were based on the pivotal GEOMETRY mono-1 trial (ClinicalTrials.gov identifier: NCT02414139), which validated mesenchymal-epithelial transition exon 14 skipping as an actionable biomarker [3] [4] [10].

Table 1: Key Milestones in Capmatinib Development

YearEventSignificance
2011Initial discovery of capmatinibDemonstrated 10,000-fold selectivity for mesenchymal-epithelial transition [1]
2015Phase I dose-escalation trial completionEstablished 400 mg BID as recommended phase 2 dose [1]
2020United States Food and Drug Administration accelerated approvalFirst therapy approved specifically for mesenchymal-epithelial transition exon 14 skipping mutation non-small cell lung cancer [3] [10]
2022European Medicines Agency approvalApproved for advanced non-small cell lung cancer with mesenchymal-epithelial transition alterations [3]

Role of Mesenchymal-Epithelial Transition Dysregulation in Oncogenesis and Metastatic Progression

Mesenchymal-epithelial transition dysregulation occurs through multiple mechanisms, each conferring distinct oncogenic properties. Mesenchymal-epithelial transition exon 14 skipping mutations—found in 2–4% of non-small cell lung cancer adenocarcinomas—result in exclusion of the juxtamembrane domain containing the ubiquitin ligase (Casitas B-lineage lymphoma) binding site (Tyr1003) [1] [5]. This impairs receptor degradation, prolonging mesenchymal-epithelial transition signaling duration by 50–80% compared to wild-type receptors [5] [9]. Consequently, downstream pathways exhibit sustained activation, promoting uncontrolled proliferation and metastasis [2] [5].

Mesenchymal-epithelial transition amplification (defined as gene copy number ≥5) drives ligand-independent signaling through receptor overexpression and spontaneous dimerization. It occurs de novo in 1–5% of non-small cell lung cancer cases and mediates acquired resistance in 15–20% of epidermal growth factor receptor-mutant tumors after tyrosine kinase inhibitor therapy [1] [5] [9]. The Cancer Genome Atlas data identified mesenchymal-epithelial transition as a top-tier targetable driver in non-small cell lung cancer, with amplification and exon 14 skipping being mutually exclusive with epidermal growth factor receptor or Kirsten rat sarcoma viral oncogene homolog mutations [5].

Hepatocyte growth factor-dependent autocrine/paracrine loops further amplify oncogenesis. Tumor cells expressing both hepatocyte growth factor and mesenchymal-epithelial transition establish autocrine signaling, while stromal-derived hepatocyte growth factor activates paracrine pathways—both associated with poor prognosis [2] [9]. Mesenchymal-epithelial transition transactivation by integrins, cluster of differentiation 44, or epidermal growth factor receptor also contributes to chemotherapy resistance by enhancing survival pathways [9].

Table 2: Mesenchymal-Epithelial Transition Dysregulation Mechanisms in Non-Small Cell Lung Cancer

MechanismPrevalence in Non-Small Cell Lung CancerFunctional Consequence
Exon 14 skipping mutation2–4% of adenocarcinomasImpaired receptor degradation; prolonged downstream signaling [1] [5]
Gene amplification1–21% (de novo); 15–20% (acquired resistance)Ligand-independent signaling; receptor overexpression [5] [9]
Hepatocyte growth factor autocrine loopsVariableConstitutive mesenchymal-epithelial transition activation; metastasis promotion [2]
Protein overexpression25–72%Enhanced signaling sensitivity; correlation with early recurrence [1] [5]

Capmatinib Hydrochloride as a Type Ib Mesenchymal-Epithelial Transition Tyrosine Kinase Inhibitor

Capmatinib hydrochloride belongs to the type Ib class of mesenchymal-epithelial transition tyrosine kinase inhibitors, characterized by high selectivity for the active mesenchymal-epithelial transition conformation and independence from binding to Gly1163 residue [1] [7]. Structurally, it interacts with the adenosine triphosphate-binding pocket of mesenchymal-epithelial transition, forming critical hydrogen bonds with Tyr1230 in the hinge region [8]. This binding mode confers 30-fold greater potency against exon 14-mutated mesenchymal-epithelial transition compared to type Ia inhibitors like crizotinib [1] [7].

Biochemically, capmatinib inhibits mesenchymal-epithelial transition phosphorylation with a half-maximal inhibitory concentration of 0.13 nM in cell-free assays and demonstrates >100-fold selectivity over 369 other kinases [7] [8]. In tumor models, it suppresses hepatocyte growth factor-induced phosphorylation of extracellular signal-regulated kinase and protein kinase B at nanomolar concentrations (half-maximal inhibitory concentration: 0.4–1.0 nM), validating its mechanism of action [1]. Unlike type II inhibitors (e.g., cabozantinib), capmatinib does not target vascular endothelial growth factor receptors, minimizing off-target effects [1] [7].

The GEOMETRY mono-1 trial established capmatinib's clinical efficacy in mesenchymal-epithelial transition-dysregulated non-small cell lung cancer. Treatment-naïve patients with mesenchymal-epithelial transition exon 14 skipping mutations achieved an objective response rate of 68% (4% complete response; 64% partial response) and median duration of response of 16.6 months [1] [4]. Intracranial response rates of 54% were observed, indicating central nervous system penetration [4] [7]. These outcomes underscore capmatinib's ability to counteract mesenchymal-epithelial transition-driven oncogenesis.

Current research explores capmatinib in combination therapies to overcome resistance. Hyperactivation of rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling mediates acquired resistance in 20–30% of cases [6] [9]. Phase I/Ib trials (e.g., NCT04430881) combine capmatinib with trametinib (mitogen-activated protein kinase kinase inhibitor) to block this escape pathway [6]. Antibody-drug conjugates targeting mesenchymal-epithelial transition (e.g., telisotuzumab vedotin) are also being tested with capmatinib to address resistance mechanisms [1] [7].

Table 3: Comparison of Mesenchymal-Epithelial Transition Tyrosine Kinase Inhibitor Classes

PropertyType Ia (e.g., Crizotinib)Type Ib (Capmatinib)Type II (e.g., Cabozantinib)
Binding ConformationActiveActiveInactive
Gly1163 DependenceYesNoNo
Selectivity for Mesenchymal-Epithelial TransitionModerateHighLow (multi-targeted)
Key Molecular TargetsMesenchymal-epithelial transition, anaplastic lymphoma kinase, ROS proto-oncogene 1Mesenchymal-epithelial transitionMesenchymal-epithelial transition, vascular endothelial growth factor receptor 2, rearranged during transfection
Resistance to D1228/Y1230 MutationsNoPartialYes

Properties

CAS Number

1865733-40-9

Product Name

Capmatinib Hydrochloride

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrate;dihydrochloride

Molecular Formula

C23H21Cl2FN6O2

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C23H17FN6O.2ClH.H2O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H;1H2

InChI Key

COWBUPJEEDYWKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.